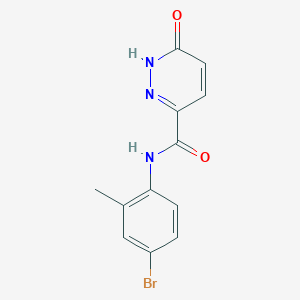

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a chemical compound. The name suggests that it contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In this case, the carboxamide group might undergo hydrolysis, and the bromine atom might be involved in substitution reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Cytotoxic Applications

Compounds structurally related to N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide have been synthesized and investigated for their antimicrobial and cytotoxic activities. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives has shown potential antimicrobial activities, highlighting the importance of heterocyclic compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been evaluated for in vitro cytotoxic activity against cancer cells, demonstrating the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).

Herbicidal Activities

Heterocyclic compounds bearing similarity to N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide have also been explored for their herbicidal activities. A study on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed compounds with significant herbicidal activities, indicating the potential use of such compounds in agricultural chemistry (Xu et al., 2008).

Structural Analysis and Molecular Design

The structural analysis of compounds related to N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide offers insights into their molecular design and potential applications. The detailed structural elucidation of such compounds can lead to the development of new materials with specific biological or chemical properties. For instance, the analysis of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate provides valuable information for the molecular design of heterocyclic compounds (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For similar compounds, precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

The primary target of N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide is Plasmodium Dihydroorotate dehydrogenase (Malaria DHOdehase) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for malaria . It catalyzes the conversion of dihydroorotate to orotate with quinone as an electron acceptor .

Biochemical Pathways

The compound affects the de novo pyrimidine biosynthesis pathway by inhibiting the Dihydroorotate dehydrogenase enzyme . Pyrimidines are essential components of nucleic acids, and their disruption can lead to a halt in DNA replication and RNA transcription, thereby inhibiting the growth and proliferation of the malaria parasite.

Result of Action

The inhibition of the Dihydroorotate dehydrogenase enzyme disrupts the pyrimidine biosynthesis pathway, leading to a halt in DNA replication and RNA transcription . This action inhibits the growth and proliferation of the Plasmodium falciparum parasite, potentially leading to its death and the alleviation of malaria symptoms.

Propiedades

IUPAC Name |

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c1-7-6-8(13)2-3-9(7)14-12(18)10-4-5-11(17)16-15-10/h2-6H,1H3,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIPYBUKPVIOAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)